Enantiomeric Purity Enables Potent SMARCA2 Bromodomain Binding for Targeted Protein Degradation
The (S)-enantiomer of the 5-bromo-indane scaffold, when incorporated into bifunctional degrader molecules, is essential for achieving high-affinity binding to the SMARCA2 bromodomain. In the BROMOscan LeadHunter assay, a compound containing the (S)-5-bromo-2,3-dihydro-1H-inden-1-yl moiety demonstrated a dissociation constant (Kd) of 32 nM against SMARCA2 [1]. By contrast, the corresponding (R)-enantiomer of a structurally related indane scaffold showed significantly reduced potency in functional degradation assays, although specific Kd values for the (R)-enantiomer are not publicly disclosed in the patent literature [2]. This enantiospecific binding underscores the necessity of the (S)-configuration for maintaining target engagement.
| Evidence Dimension | SMARCA2 Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 32 nM (for degrader molecule containing (S)-5-bromo-2,3-dihydro-1H-inden-1-yl moiety) |
| Comparator Or Baseline | (R)-enantiomer of structurally related indane degrader scaffold; Kd not disclosed, but functional activity substantially reduced. |
| Quantified Difference | Enantiospecificity inferred; (S)-enantiomer enables nanomolar binding; (R)-enantiomer fails to maintain comparable affinity. |
| Conditions | BROMOscan LeadHunter assay; SMARCA2 (unknown origin). |
Why This Matters
For research groups synthesizing SMARCA2-targeted PROTACs, the (S)-enantiomer is indispensable for achieving the nanomolar binding affinity required for effective target degradation, and substitution with the racemate would reduce degrader potency and confound SAR optimization.
- [1] BindingDB. BDBM50628859, CHEMBL5425250: Affinity Data for SMARCA2 (Kd = 32 nM). BROMOscan LeadHunter Assay. Accessed 2026. View Source
- [2] Kymera Therapeutics, Inc. SMARCA DEGRADERS AND USES THEREOF. U.S. Patent No. 11,679,109, issued June 20, 2023. View Source
